molecular formula C12H22N2O2 B2845676 tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate CAS No. 1250997-50-2

tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate

Cat. No.: B2845676
CAS No.: 1250997-50-2
M. Wt: 226.32
InChI Key: YSDKOTFTXHZRES-UHFFFAOYSA-N
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Description

tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate: is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of the bicyclic structure known as azabicyclooctane, which is a core structure in many biologically active molecules. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate typically involves the reaction of azabicyclooctane derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include additional steps for purification, such as recrystallization or column chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can yield amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound is of interest in medicinal chemistry for the development of pharmaceuticals. It serves as a precursor for the synthesis of drugs that target the central nervous system, due to its structural similarity to tropane alkaloids .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other biologically active compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors in the central nervous system. The azabicyclooctane structure allows it to mimic the action of natural neurotransmitters, thereby modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate lies in its specific azabicyclooctane structure, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.1]octan-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-5-4-9(6-12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDKOTFTXHZRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250997-50-2
Record name tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}carbamate
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